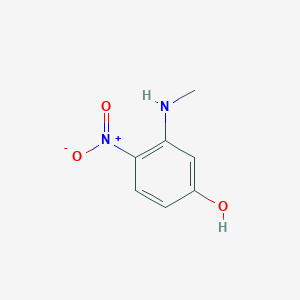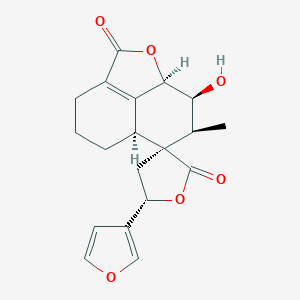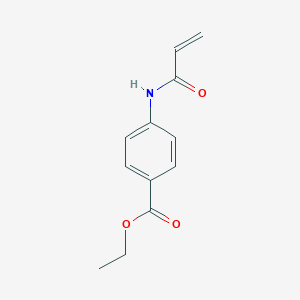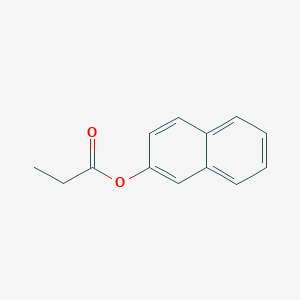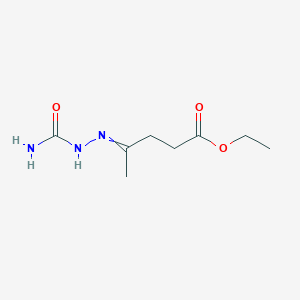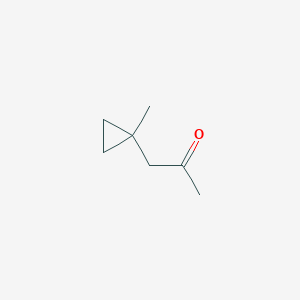
3-甲氧基-2-萘甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of methyl 3-methoxy-2-naphthoate involves various methods, including cyclometalation reactions and photocyclodimerization processes. One method described involves the reaction between 3-methoxy-6-methyl-2-(naphthalen-2-yl)pyridine and IrCl3, leading to the formation of unexpected complexes, highlighting the complexity and unpredictability of synthesizing such compounds (Xu et al., 2011). Another notable synthesis route is the gamma-cyclodextrin-directed enantioselective photocyclodimerization of methyl 3-methoxyl-2-naphthoate, showcasing an innovative approach to achieve high selectivity and efficiency in synthesis (Luo et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of methyl 3-methoxy-2-naphthoate reveal insights into its polymorphism and intermolecular interactions. A study focusing on a piperidine substituted methyl 3-hydroxy-2-naphthoate synthesized for application as a supramolecular host showed polymorphism through different crystallization solvents (Sahoo et al., 2020). This analysis is crucial for understanding the versatile applications and stability of methyl 3-methoxy-2-naphthoate derivatives.
科学研究应用
3-甲氧基-2-萘甲酸甲酯已被研究其在光化学反应中的潜力。例如,它在甲醇中的辐照会产生甲醇加合物和笼状化合物,这些化合物可以水解成酮。此特性对于理解和发展光化学过程至关重要 (Teitei & Wells, 1976).
它已被合成用于作为超分子主体,根据用于结晶的不同溶剂表现出多态性。此类研究对于理解分子相互作用和开发具有特定性质的材料至关重要 (Sahoo, Kumar, Kumar, & Kumar, 2020).
3-甲氧基-2-萘甲酸甲酯衍生物已显示出作为抗炎剂和用于合成荧光分子的中间体的潜力,用于研究生物膜中的脂质双层。此应用在药物化学和生化研究中至关重要 (Balo, Fernández, García‐Mera, & López, 2000).
该化合物已被用于对映选择性光环二聚化研究中,展示了逐步光化学-手性传递。此类研究有助于手性化学领域和光学活性化合物的开发 (Luo, Cheng, Chen, Tung, & Wu, 2010).
其衍生物已被探索作为药物合成中的中间体,例如在生产萘普生(一种非甾体抗炎药)时。这凸显了它在药物开发和合成中的重要性 (Xu & He, 2010).
3-甲氧基-2-萘甲酸甲酯还在其与环糊精的相互作用的背景下进行研究,这对药物递送和制剂有影响 (Madrid, Pozuelo, Mendicuti, & Mattice, 1997).
安全和危害
属性
IUPAC Name |
methyl 3-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLSAOVNAXJHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304838 | |
| Record name | Methyl 3-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-2-naphthoate | |
CAS RN |
13041-60-6 | |
| Record name | 13041-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-methoxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Methoxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the photochemical behavior of Methyl 3-methoxy-2-naphthoate?
A1: Methyl 3-methoxy-2-naphthoate exhibits interesting photochemical behavior, particularly its propensity to undergo photodimerization. Studies have shown that it forms head-to-tail photodimers upon irradiation, with the bonding occurring between the substituted rings of two molecules []. Interestingly, the presence of pyrene during irradiation leads to the formation of a mixture of the photodimer and an additional product []. Additionally, applying high pressure (2000 bars) during irradiation significantly enhances the rate of photodimerization, suggesting a negative activation volume for the reaction [].
Q2: How does Methyl 3-methoxy-2-naphthoate interact with modified γ-cyclodextrins?
A2: Methyl 3-methoxy-2-naphthoate forms stable 1:2 host-guest complexes with modified γ-cyclodextrins []. This interaction has been studied using various spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism spectroscopy. The binding affinity of these complexes depends heavily on the specific modifications made to the γ-cyclodextrin, particularly at the secondary rim. Interestingly, modifications at the secondary rim can disrupt the hydrogen-bonding network, leading to a more flexible cyclodextrin structure and a reduction in enantioselectivity during photodimerization reactions [].
Q3: Can Methyl 3-methoxy-2-naphthoate be used in catalytic reactions?
A3: While Methyl 3-methoxy-2-naphthoate itself might not act as a catalyst, its interaction with chiral hosts like modified γ-cyclodextrins can be exploited for enantiodifferentiating photocyclodimerization reactions []. The chiral environment provided by the cyclodextrin influences the stereochemical outcome of the photodimerization of Methyl 3-methoxy-2-naphthoate.
Q4: Has the absolute configuration of compounds related to Methyl 3-methoxy-2-naphthoate been determined?
A4: Yes, the absolute configurations of several compounds derived from Methyl 3-methoxy-2-naphthoate, specifically axially dissymmetric 10,10′-dihydroxy-9,9′-biphenanthryl and its derivatives, have been successfully determined. Researchers achieved this by employing stereoselective oxidative coupling of a tetrahydrophenanthrene derivative obtained from Methyl 3-methoxy-2-naphthoate []. This process yielded a key intermediate, which was subsequently transformed into a series of biphenanthryl derivatives with defined stereochemistry.
Q5: Are there any novel catalytic reactions involving Methyl 3-methoxy-2-naphthoate?
A5: Recent research has explored the use of nickel catalysts for the reductive cleavage of aryl methyl ethers, including Methyl 3-methoxy-2-naphthoate []. This reaction demonstrates a remarkable functional group tolerance and broad substrate scope, offering a new approach to cleaving challenging C-O bonds. This development opens up new possibilities for utilizing Methyl 3-methoxy-2-naphthoate in synthetic transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
